molecular formula C7H5NS B1349081 4-Mercaptobenzonitrile CAS No. 36801-01-1

4-Mercaptobenzonitrile

Cat. No.: B1349081
CAS No.: 36801-01-1
M. Wt: 135.19 g/mol
InChI Key: MVPUXVBBHWUOFS-UHFFFAOYSA-N
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Description

4-Mercaptobenzonitrile is a chemical compound with the molecular formula C7H5NS and a molecular weight of 135.19 . It is also known by other names such as 4-Cyanobenzenethiol, 4-Cyanothiophenol, 4-Sulfanylbenzonitrile, and p-Cyanobenzenethiol .


Synthesis Analysis

The synthesis of this compound involves several steps. In one study, 0.01 wt% mPEG-SH and 2.0 mM 4-MBN were sequentially added into the AuNP dispersion and vortexed for 30 min at room temperature . The process was monitored by SEIRA spectroscopy based on the decreasing band intensities for the carboxylate stretching modes of MHA and increasing intensity of the nitrile stretching of MBN .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H . The structure of this compound has been studied using vibrational sum frequency generation (VSFG) spectroscopy . This technique is powerful for probing the response of molecular catalysts at the electrode interface under bias .


Chemical Reactions Analysis

This compound has been used in the development of a surface-enhanced Raman scattering nanoprobe for sulfide detection . In the presence of sulfide, it was first enriched through adsorption by the outer ZIF-8 layer, then destroyed the barrier layer, and subsequently reacted with the Ag shell, leading to changes in the Raman signal .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is typically sold in 1x100 Milligram, 1x250 Milligram, and 1x1 Gram quantities .

Scientific Research Applications

Electrostatics at Electrode/SAM/Solution Interfaces

4-Mercaptobenzonitrile (MBN) has been utilized to study electrostatics at interfaces between electrodes, self-assembled monolayers (SAMs), and solutions. Research by Schkolnik et al. (2012) on MBN in SAMs on Au and Ag electrodes using vibrational Stark effect (VSE) showed the ability to determine local electric field strengths and effectively describe the electrostatic potential distribution at these interfaces. This research is pivotal for understanding electrochemical interfaces and designing sensors and devices with enhanced performance (Schkolnik et al., 2012).

Adsorption Mechanisms on Gold Electrodes

Holze (2013) conducted a spectroelectrochemical study comparing the adsorption behaviors of MBN and other aromatic nitriles on gold electrodes. The findings indicate that MBN adsorbs via the sulfur atom, with the cyano group influencing the strength of interaction between MBN and gold. This research contributes to our understanding of molecular adsorption processes on metal surfaces, which is essential for developing improved electrochemical sensors and interfaces (Holze, 2013).

Synthesis of Mercaptobenzonitriles

Taldone et al. (2012) described a method for synthesizing mercaptobenzonitriles from fluorobenzonitriles, highlighting the chemical versatility and synthetic utility of MBN derivatives. This work is significant for the development of new materials and chemicals with potential applications in various fields, including pharmaceuticals and materials science (Taldone et al., 2012).

Molecular Imaging of Functionalized Surfaces

Bhattarai et al. (2018) explored the use of this compound-functionalized silver nanowires through tip-enhanced Raman scattering (TERS) for imaging the optical fields of these nanostructures. This research demonstrates the potential of MBN-functionalized materials in nanotechnology and molecular imaging, offering insights into the local optical properties of nanomaterials (Bhattarai et al., 2018).

In Situ Sensing of Molecular Interfaces

Recent advancements in IR microfluidics have utilized this compound for sensitive monitoring of molecular adsorption at solid–liquid interfaces. Hinrichs et al. (2022) demonstrated the application of MBN in a microfluidic platform for bio-sensing, showcasing its role in enhancing the capabilities of in situ vibrational spectroscopy for studying molecular monolayers and adsorption kinetics (Hinrichs et al., 2022).

Safety and Hazards

4-Mercaptobenzonitrile is considered a controlled product and may require documentation to meet relevant regulations . It is labeled with the GHS07 pictogram and the signal word "Danger" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

Future research on 4-Mercaptobenzonitrile could focus on its applications in various fields such as catalysis, biomedical processes, and solar cell materials . Further studies could also explore its potential use in the development of new methodologies to control and characterize catalysts confined to electrode surfaces .

Properties

IUPAC Name

4-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPUXVBBHWUOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342852
Record name 4-mercaptobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36801-01-1
Record name 4-mercaptobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thiobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The ethyl 4-cyanophenyl xanthate was dissolved in ethanol (500 ml) and the solution was refluxed. Potassium hydroxide (112 g, 2 m) was added slowly to the resulting hot solution. Thereafter, the reaction mixture solution was refluxed for approximately three hours. The ethanol was distilled off from the reaction mixture and water (100 ml) was added. The reaction mixture was acidified with 6 N sulfuric acid and the reaction product was extracted with ether. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was evaporated and the reaction product was vacuum-distilled to yield 4-cyanobenzenethiol (20 g, 30%), bp 102°-103° C./2 mm.
Name
ethyl 4-cyanophenyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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